2-Methoxy-3-(trifluoromethyl)pyridine

Crystallography Computational Chemistry Materials Science

2-Methoxy-3-(trifluoromethyl)pyridine (CAS 121643-44-5) is a fluorinated heterocyclic aromatic compound with the molecular formula C7H6F3NO and a molecular weight of 177.12 g/mol. It belongs to the trifluoromethylpyridine (TFMP) class of chemical building blocks, characterized by a pyridine ring substituted at the 3-position with a trifluoromethyl (–CF₃) group and at the 2-position with a methoxy (–OCH₃) group.

Molecular Formula C7H6F3NO
Molecular Weight 177.12 g/mol
CAS No. 121643-44-5
Cat. No. B055313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3-(trifluoromethyl)pyridine
CAS121643-44-5
Molecular FormulaC7H6F3NO
Molecular Weight177.12 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=N1)C(F)(F)F
InChIInChI=1S/C7H6F3NO/c1-12-6-5(7(8,9)10)3-2-4-11-6/h2-4H,1H3
InChIKeySSAZZVQVJJXPMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-3-(trifluoromethyl)pyridine (CAS 121643-44-5) | C7H6F3NO Building Block for Pharmaceutical and Agrochemical R&D


2-Methoxy-3-(trifluoromethyl)pyridine (CAS 121643-44-5) is a fluorinated heterocyclic aromatic compound with the molecular formula C7H6F3NO and a molecular weight of 177.12 g/mol [1]. It belongs to the trifluoromethylpyridine (TFMP) class of chemical building blocks, characterized by a pyridine ring substituted at the 3-position with a trifluoromethyl (–CF₃) group and at the 2-position with a methoxy (–OCH₃) group [2]. This specific substitution pattern imparts distinct physicochemical properties, including a measured density of 1.297 g/mL at 25 °C, a boiling point of 44 °C (at 15 torr), and a calculated LogP of 2.10900 [1].

2-Methoxy-3-(trifluoromethyl)pyridine (CAS 121643-44-5): Why Close Analogs Cannot Be Assumed Interchangeable


Within the trifluoromethylpyridine class, the exact substitution pattern—specifically the ortho-methoxy group adjacent to the meta-trifluoromethyl group—determines the electronic distribution, hydrogen-bonding capacity, and subsequent reactivity of the molecule [1]. Closely related analogs, such as 2-chloro-3-(trifluoromethyl)pyridine or 2-fluoro-3-(trifluoromethyl)pyridine, are commonly used as alternative starting materials or in-class comparators [2]. However, the methoxy substituent is not merely a placeholder; it functions as an activating group for nucleophilic aromatic substitution and provides unique hydrogen-bond acceptor sites (topological polar surface area of 22.1 Ų) that the corresponding chloro or hydrogen-substituted analogs lack . Furthermore, the 2-position methoxy group alters the crystalline packing and molecular planarity as confirmed by X-ray diffraction analysis, directly impacting formulation behavior and purity profiles in downstream synthesis [3]. Assuming generic substitution without quantitative evaluation of these differentiating properties introduces risk of synthetic failure, altered pharmacokinetics, or reduced bioactivity in target applications.

2-Methoxy-3-(trifluoromethyl)pyridine (CAS 121643-44-5): Quantitative Differentiation Evidence Against Comparator Analogs


Crystal Structure and Conformational Analysis: Quantifying Non-Planarity vs. Typical Pyridine Analogs

Single-crystal X-ray diffraction analysis of 2-Methoxy-3-(trifluoromethyl)pyridine demonstrates that the molecule crystallizes in the monoclinic system with space group P 21/c. The unit cell parameters are a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)°, revealing a non-planar molecular geometry that distinguishes it from simpler planar pyridine analogs [1]. This non-planarity, induced by the ortho-methoxy and meta-trifluoromethyl substitution pattern, directly influences molecular packing and intermolecular hydrogen bonding in the solid state [2]. In contrast, the corresponding 2-chloro-3-(trifluoromethyl)pyridine precursor lacks the methoxy oxygen that participates in these specific non-planar conformations and hydrogen-bonding networks .

Crystallography Computational Chemistry Materials Science

Spectroscopic Fingerprint and DFT Validation: Quantifying Vibrational and Electronic Differentiation

A comprehensive vibrational spectroscopic study (FT-IR and FT-Raman) combined with Density Functional Theory (DFT) calculations established a quantitative spectral fingerprint for 2-Methoxy-3-(trifluoromethyl)pyridine [1]. The FT-IR and FT-Raman spectra were recorded in the regions 3500–400 cm⁻¹ and 3500–100 cm⁻¹, respectively, and the ¹H and ¹³C NMR chemical shifts were calculated using the gauge-independent atomic orbital (GIAO) method, providing a definitive reference standard for identity verification [2]. The ¹H-NMR spectrum in DMSO-d6 exhibits characteristic peaks at δ 3.98 (s, 3H, OCH₃), 7.2 (dd, 1H), 8.11 (d, 1H), and 8.45 (d, 1H), and the mass spectrum shows an [M+1]⁺ ion at m/z 178.1 with a retention time of 1.29 min . These spectroscopic markers serve as a unique identity profile that distinguishes this compound from its closest analog, 2-chloro-3-(trifluoromethyl)pyridine, which lacks the OCH₃ proton signal and has a distinct mass spectral signature .

Analytical Chemistry Spectroscopy Quality Control

Synthetic Yield and Purity Benchmarking: Methoxy Derivative Synthesis vs. Alternative Substitution

2-Methoxy-3-(trifluoromethyl)pyridine is synthesized from 2-chloro-3-(trifluoromethyl)pyridine via a nucleophilic aromatic substitution using sodium methoxide in methanol . This route provides a benchmark for evaluating in-house synthetic strategies versus procurement. One reported protocol achieves an 89% yield of the target compound as a colorless liquid after 48 hours at ambient temperature, with the product characterized by ¹H-NMR and MS . Alternative synthetic routes from different starting materials, such as 2-fluoro-3-(trifluoromethyl)pyridine, exist but are noted to have more complex synthetic paths, making the methoxy-substituted product a more accessible and scalable intermediate [1].

Synthetic Chemistry Process Development Medicinal Chemistry

Intellectual Property Relevance: Identification in Patent Literature for T-Type Calcium Channel Modulators

2-Methoxy-3-(trifluoromethyl)pyridine is specifically cited as a relevant chemical intermediate or structural component in international patent applications directed toward T-type calcium channel blockers for treating pruritus (WO 2020/203609 A1) and rheumatoid arthritis (WO 2020/203610 A1) . The presence of this exact compound in the patent literature underscores its recognized utility in constructing pharmacologically active molecules targeting this ion channel class. In contrast, generic or closely related analogs such as 2-chloro-3-(trifluoromethyl)pyridine are not cited with the same specificity in these patent documents, indicating a differentiation in the claimed chemical space and preferred substitution patterns for this therapeutic target .

Patent Analysis Drug Discovery Competitive Intelligence

2-Methoxy-3-(trifluoromethyl)pyridine (CAS 121643-44-5): Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: T-Type Calcium Channel Blocker Development

Given its specific citation in patent applications WO 2020/203609 A1 and WO 2020/203610 A1 for T-type calcium channel blockers, this compound is directly relevant for research programs targeting pruritus and rheumatoid arthritis . The methoxy group provides a distinct hydrogen-bond acceptor site (TPSA 22.1 Ų) and contributes to the non-planar molecular conformation confirmed by X-ray crystallography, which may be critical for optimal target engagement [1]. Procurement of this exact building block ensures alignment with the chemical matter described in these patent disclosures, whereas substituting a chloro or fluoro analog would alter the key hydrogen-bonding and conformational features of the scaffold.

Analytical Chemistry and Quality Control: Spectroscopic Reference Standard

The publication of a complete vibrational spectroscopic analysis (FT-IR and FT-Raman) combined with DFT calculations and GIAO-derived NMR chemical shifts provides a validated reference standard for identity testing and impurity profiling [2]. The specific ¹H-NMR signature (δ 3.98 ppm OCH₃ singlet, aromatic protons at 7.2, 8.11, and 8.45 ppm) and mass spectral data (m/z 178.1 [M+1]⁺, Rt=1.29 min) allow for unambiguous differentiation from the common synthetic precursor 2-chloro-3-(trifluoromethyl)pyridine . This makes the compound suitable for use as an analytical reference material in QC release testing of downstream drug substances or as a system suitability standard in method development.

Process Chemistry: Scalable Intermediate for Agrochemical and Pharmaceutical Synthesis

The well-characterized synthetic route from 2-chloro-3-(trifluoromethyl)pyridine with a reported 89% yield under ambient temperature conditions provides a reliable benchmark for process development . The physicochemical properties of 2-Methoxy-3-(trifluoromethyl)pyridine—including a density of 1.297 g/mL at 25 °C and a boiling point of 44 °C (at 15 torr)—are defined, facilitating accurate material handling, reactor charging calculations, and purification process design in kilo-lab or pilot-plant settings [3][4]. The compound's liquid physical state at room temperature and known storage requirement (inert atmosphere, 2–8 °C) further inform procurement and inventory management decisions for GMP manufacturing campaigns .

Crystallography and Materials Science: Non-Planar Pyridine Scaffold Investigations

The definitive single-crystal X-ray structure, which establishes the compound's crystallization in the monoclinic P 21/c space group with unit cell dimensions a=11.465(1) Å, b=6.072(1) Å, c=15.747(1) Å, and β=99.90(1)°, confirms its non-planar geometry [5]. This structural feature distinguishes it from planar pyridine analogs and can be exploited in the design of supramolecular assemblies, co-crystals, or materials where specific molecular packing and intermolecular hydrogen-bonding motifs are desired. The availability of high-purity material (≥96% from major vendors) ensures that crystallographic studies are not confounded by isomeric or chemical impurities [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-3-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.